molecular formula C18H21FN2O2 B5320982 3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine

3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine

Cat. No. B5320982
M. Wt: 316.4 g/mol
InChI Key: XZIYBYBAEXWBNW-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine, commonly known as FPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEI belongs to the class of piperidine compounds and has a molecular formula of C20H23FN2O2.

Mechanism of Action

The exact mechanism of action of FPEI is not fully understood. However, studies have suggested that FPEI exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. FPEI has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPEI has been shown to have a range of biochemical and physiological effects. In animal models, FPEI has been shown to reduce inflammation, prevent neuronal cell death, and improve cognitive function. FPEI has also been shown to have antioxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPEI is its well-established synthesis method, which allows for the compound to be synthesized in large quantities with high purity. FPEI is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of FPEI is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on FPEI. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more water-soluble derivatives of FPEI, which could improve its efficacy in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of FPEI and its potential side effects.

Synthesis Methods

The synthesis of FPEI involves the reaction of 4-fluoroacetophenone with 2-(3-methyl-5-isoxazolyl)ethylamine in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with piperidine-1-carbonyl chloride to obtain FPEI. The synthesis method of FPEI is well-established, and the compound can be synthesized in large quantities with high purity.

Scientific Research Applications

FPEI has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that FPEI can reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. FPEI has also been shown to have neuroprotective effects and can prevent neuronal cell death in animal models of neurodegenerative diseases.

properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-11-17(23-20-13)18(22)21-10-2-3-15(12-21)5-4-14-6-8-16(19)9-7-14/h6-9,11,15H,2-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIYBYBAEXWBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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